molecular formula C15H24O3 B14513564 Methyl 3-oxotetradeca-6,8-dienoate CAS No. 63072-56-0

Methyl 3-oxotetradeca-6,8-dienoate

Cat. No.: B14513564
CAS No.: 63072-56-0
M. Wt: 252.35 g/mol
InChI Key: BMLCWLKGHJTWBL-UHFFFAOYSA-N
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Description

Methyl 3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C15H24O3 It is a methyl ester derivative of a tetradecadienoic acid, characterized by the presence of a keto group at the third carbon and conjugated double bonds at the sixth and eighth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxotetradeca-6,8-dienoate typically involves the esterification of the corresponding tetradecadienoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The process parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetradeca-6,8-dienoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The double bonds and the keto group can be reduced to form saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the keto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxotetradeca-6,8-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-oxotetradeca-6,8-dienoate involves its interaction with various molecular targets. The keto group and double bonds play a crucial role in its reactivity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetradeca-5,8-dienoate
  • Methyl hexadeca-7,10-dienoate
  • Methyl dodeca-3,6-dienoate

Uniqueness

Methyl 3-oxotetradeca-6,8-dienoate is unique due to the presence of a keto group at the third carbon, which significantly influences its chemical reactivity and potential applications. The conjugated double bonds also contribute to its distinct properties compared to other similar compounds.

Properties

CAS No.

63072-56-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

methyl 3-oxotetradeca-6,8-dienoate

InChI

InChI=1S/C15H24O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h7-10H,3-6,11-13H2,1-2H3

InChI Key

BMLCWLKGHJTWBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CCCC(=O)CC(=O)OC

Origin of Product

United States

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